molecular formula C24H21N3O6 B11949462 2-Methoxy-4-(2-((4-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate CAS No. 881402-56-8

2-Methoxy-4-(2-((4-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate

Cat. No.: B11949462
CAS No.: 881402-56-8
M. Wt: 447.4 g/mol
InChI Key: HRAIYPXEBXCFDD-MFKUBSTISA-N
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Description

2-Methoxy-4-(2-((4-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C24H21N3O6 and a molecular weight of 447.451 g/mol . This compound is known for its unique chemical structure, which includes methoxy groups and a benzoate ester, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(2-((4-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with hydrazine to produce the carbohydrazonoyl derivative. This intermediate is further reacted with 2-methoxy-4-formylbenzoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate catalysts, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(2-((4-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the carbonyl groups can produce alcohol derivatives.

Scientific Research Applications

2-Methoxy-4-(2-((4-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2-((4-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The methoxy and carbonyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound’s structure allows it to fit into active sites of enzymes, blocking substrate access and altering enzyme function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Methoxy-4-(2-((4-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate lies in its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and reaction pathways, making it a valuable tool in research.

Properties

CAS No.

881402-56-8

Molecular Formula

C24H21N3O6

Molecular Weight

447.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C24H21N3O6/c1-31-19-11-9-18(10-12-19)26-22(28)23(29)27-25-15-16-8-13-20(21(14-16)32-2)33-24(30)17-6-4-3-5-7-17/h3-15H,1-2H3,(H,26,28)(H,27,29)/b25-15+

InChI Key

HRAIYPXEBXCFDD-MFKUBSTISA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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